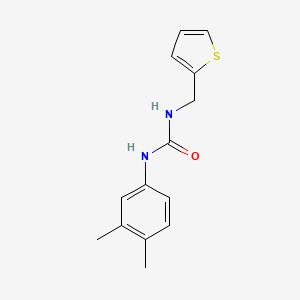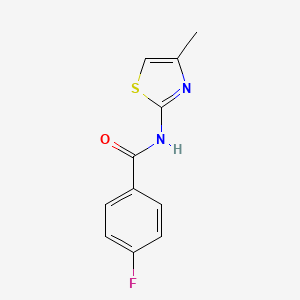![molecular formula C18H25N3O3S B5365997 1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5365997.png)
1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of MS-245 and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MS-245 has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of a protein called cIAP1, which is involved in the regulation of cell death. This inhibition has been found to sensitize cancer cells to chemotherapy and radiation therapy. MS-245 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Mecanismo De Acción
MS-245 inhibits the activity of cIAP1 by binding to a specific site on the protein. This binding disrupts the interaction between cIAP1 and other proteins involved in the regulation of cell death, leading to the sensitization of cancer cells to chemotherapy and radiation therapy. MS-245 has also been found to inhibit the activity of another protein called TNF receptor-associated factor 2 (TRAF2), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
MS-245 has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and inhibit the production of pro-inflammatory cytokines. MS-245 has also been found to have anti-inflammatory effects in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MS-245 for lab experiments is its specificity for cIAP1 and TRAF2. This specificity allows for the selective inhibition of these proteins, which can be useful for studying their roles in cell death and inflammation. However, one limitation of MS-245 is its relatively low potency, which may require higher concentrations of the compound for effective inhibition.
Direcciones Futuras
There are several future directions for research on MS-245. One area of research is the development of more potent inhibitors of cIAP1 and TRAF2. Another area of research is the investigation of the potential use of MS-245 in combination with other therapies, such as immunotherapy and targeted therapy. Additionally, the effects of MS-245 on other proteins involved in cell death and inflammation could be studied to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis method of MS-245 involves the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl-2-(1-methyl-1H-pyrazol-3-yl)azepane with sodium hydride in dimethylformamide. This reaction results in the formation of MS-245 as a white solid. The purity of the compound can be improved by recrystallization from ethanol.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-2-(1-methylpyrazol-3-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-14-8-9-17(24-3)18(13-14)25(22,23)21-11-6-4-5-7-16(21)15-10-12-20(2)19-15/h8-10,12-13,16H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBFAWATDXSCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)

![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)
![2-methoxy-4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5365949.png)

amino]propanenitrile](/img/structure/B5365957.png)
![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)
![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)
![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![2-(4-{2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5365996.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)